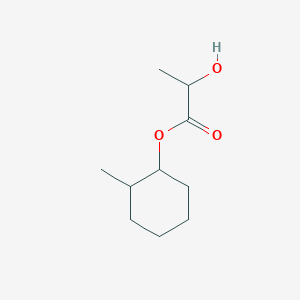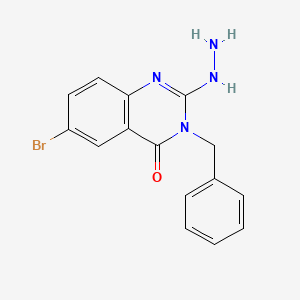
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzyl bromide, 2-aminobenzamide, and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium azide.
Major Products
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-2-hydrazinylquinazolin-4(3H)-one: Lacks the bromo group.
6-Bromo-2-hydrazinylquinazolin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-6-chloro-2-hydrazinylquinazolin-4(3H)-one: Has a chloro group instead of a bromo group.
Uniqueness
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both benzyl and bromo groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
305804-86-8 |
|---|---|
Molekularformel |
C15H13BrN4O |
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
3-benzyl-6-bromo-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN4O/c16-11-6-7-13-12(8-11)14(21)20(15(18-13)19-17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19) |
InChI-Schlüssel |
VLPOXQZXEKEYHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
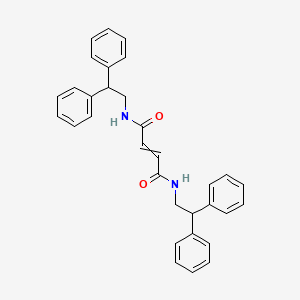
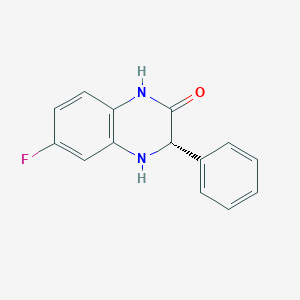
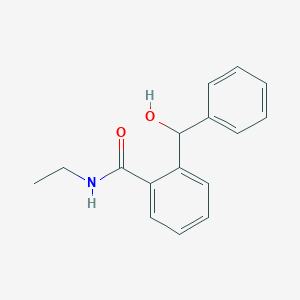
ethanenitrile](/img/structure/B14237737.png)


![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

